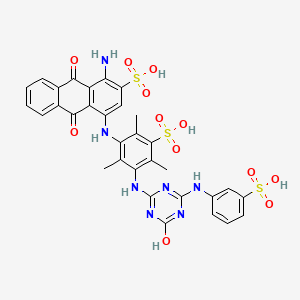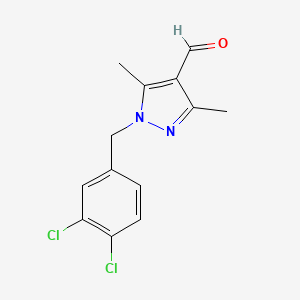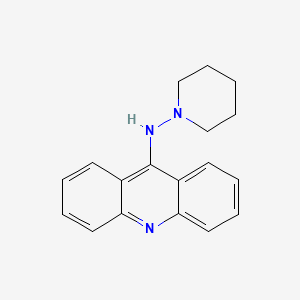
Acridine, 9-(piperidinoamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(piperidinoamino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves multi-step processes. One common method is the Bernthsen synthesis, which involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride . Another approach involves the condensation of appropriate 9-aminoacridine derivatives with other compounds under specific conditions .
Industrial Production Methods
Industrial production of acridine derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as sulfuric acid, and specific reaction environments, like aqueous or organic solvents, are common in these processes .
化学反応の分析
Types of Reactions
Acridine, 9-(piperidinoamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of acridine derivatives include sulfuric acid, zinc chloride, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield acridone derivatives, while substitution reactions can produce various substituted acridines .
科学的研究の応用
Acridine, 9-(piperidinoamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent dye for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
作用機序
The mechanism of action of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This mechanism is critical in its anticancer and antimicrobial activities .
類似化合物との比較
Similar Compounds
Similar compounds to Acridine, 9-(piperidinoamino)- include:
Amsacrine: An anticancer agent that also intercalates DNA.
Proflavine: An antimicrobial agent used as a disinfectant.
Acriflavine: Used as an antiseptic and in the treatment of infections.
Uniqueness
Acridine, 9-(piperidinoamino)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate DNA and inhibit critical enzymes makes it a valuable compound in scientific research and potential therapeutic applications .
特性
CAS番号 |
28846-40-4 |
|---|---|
分子式 |
C18H19N3 |
分子量 |
277.4 g/mol |
IUPAC名 |
N-piperidin-1-ylacridin-9-amine |
InChI |
InChI=1S/C18H19N3/c1-6-12-21(13-7-1)20-18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2,(H,19,20) |
InChIキー |
ZMNVMESJFCJCCS-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


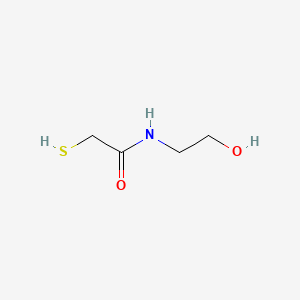
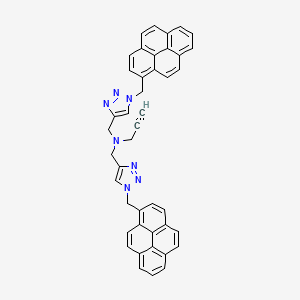

![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)
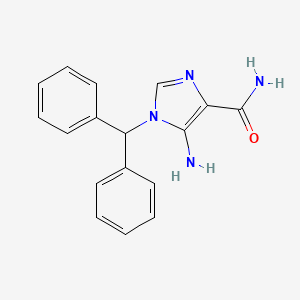


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)



